molecular formula C8H8ClN3O2 B166884 Aminocyclopyrachlor CAS No. 858956-08-8

Aminocyclopyrachlor

Cat. No. B166884
M. Wt: 213.62 g/mol
InChI Key: KWAIHLIXESXTJL-UHFFFAOYSA-N
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Patent
US08198442B2

Procedure details

A 3-L flask was charged with 5,6-dichloro-2-cyclopropyl-4-pyrimidinecarboxylic acid (280 g, 1.2 mol), ammonia (28 wt % in water, 350 g, 5.76 mol) and water (1.26 L). The reaction mixture was heated at 80° C. for 5 h, and excess water (about 600 mL) was removed by distillation at 50° C./9 kPa. After cooling to 20° C., the reaction mixture was acidified to pH 2 with aqueous hydrochloric acid (132 g, 110 mL, 1.32 mol), cooled to 5° C., and filtered. The filtered wet cake was washed with water (2×200 mL) and dried in a vacuum-oven at 55° C. to give about 270 g of the title compound as a monohydrate, which contained 8.3 wt % of water measured by Karl Fischer titration, and decomposed at 152° C. (after crystallization from hot ethanol).
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
Name
Quantity
1.26 L
Type
solvent
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[N:4][C:5]([CH:9]2[CH2:11][CH2:10]2)=[N:6][C:7]=1Cl.[NH3:15].Cl>O>[NH2:15][C:7]1[N:6]=[C:5]([CH:9]2[CH2:11][CH2:10]2)[N:4]=[C:3]([C:12]([OH:14])=[O:13])[C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
280 g
Type
reactant
Smiles
ClC=1C(=NC(=NC1Cl)C1CC1)C(=O)O
Name
Quantity
350 g
Type
reactant
Smiles
N
Name
Quantity
1.26 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
110 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
excess water (about 600 mL) was removed by distillation at 50° C./9 kPa
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered wet cake was washed with water (2×200 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum-oven at 55° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NC(=N1)C1CC1)C(=O)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 270 g
YIELD: CALCULATEDPERCENTYIELD 105.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.